Cas no 2246477-65-4 (3-(oxane-2-amido)phenylboronic acid)

3-(Oxane-2-amido)phenylboronic acid is a boronic acid derivative featuring a tetrahydropyran (oxane) ring linked via an amide group to a phenylboronic acid moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronic acid group, enabling efficient formation of carbon-carbon bonds. The oxane ring enhances solubility in organic solvents, while the amide linker provides structural versatility for further functionalization. Its well-defined reactivity profile makes it suitable for applications in pharmaceutical intermediates, materials science, and agrochemical synthesis. The compound is typically handled under inert conditions to preserve its boronic acid functionality.
3-(oxane-2-amido)phenylboronic acid structure
2246477-65-4 structure
商品名:3-(oxane-2-amido)phenylboronic acid
CAS番号:2246477-65-4
MF:C12H16BNO4
メガワット:249.070743560791
CID:5681704
PubChem ID:165830356

3-(oxane-2-amido)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • Z2467691964
    • [3-(oxane-2-amido)phenyl]boronic acid
    • 2246477-65-4
    • EN300-26582843
    • 3-(oxane-2-amido)phenylboronic acid
    • インチ: 1S/C12H16BNO4/c15-12(11-6-1-2-7-18-11)14-10-5-3-4-9(8-10)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15)
    • InChIKey: YCULQLCSFCCNTD-UHFFFAOYSA-N
    • ほほえんだ: O1CCCCC1C(NC1C=CC=C(B(O)O)C=1)=O

計算された属性

  • せいみつぶんしりょう: 249.1172382g/mol
  • どういたいしつりょう: 249.1172382g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.8Ų

3-(oxane-2-amido)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26582843-0.1g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26582843-1g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 90%
1g
$699.0 2023-09-13
Enamine
EN300-26582843-0.05g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26582843-0.25g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26582843-0.5g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26582843-10g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 90%
10g
$3007.0 2023-09-13
Enamine
EN300-26582843-5g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 90%
5g
$2028.0 2023-09-13
Enamine
EN300-26582843-2.5g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26582843-1.0g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-26582843-5.0g
[3-(oxane-2-amido)phenyl]boronic acid
2246477-65-4 95.0%
5.0g
$2028.0 2025-03-20

3-(oxane-2-amido)phenylboronic acid 関連文献

3-(oxane-2-amido)phenylboronic acidに関する追加情報

Introduction to 3-(oxane-2-amido)phenylboronic acid (CAS No. 2246477-65-4)

3-(oxane-2-amido)phenylboronic acid, identified by its Chemical Abstracts Service (CAS) number 2246477-65-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the boronic acid class, which is widely recognized for its utility in various biochemical interactions, particularly in the context of carbohydrate recognition and drug development. The presence of an oxane-2-amido substituent in its molecular structure introduces unique functional properties that make it a valuable tool in synthetic chemistry and biomedicine.

The molecular structure of 3-(oxane-2-amido)phenylboronic acid consists of a phenyl ring linked to a boronic acid moiety, with an oxane-2-amido group attached to the phenyl ring. This arrangement imparts both hydrolyzability and reactivity, making it suitable for applications such as Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules. The oxane-2-amido group, characterized by its oxygen-containing heterocyclic ring, enhances the compound's solubility and stability under various conditions, thereby broadening its applicability in laboratory and industrial settings.

In recent years, the demand for advanced boronic acid derivatives has surged due to their role in developing novel therapeutic agents. 3-(oxane-2-amido)phenylboronic acid has been extensively studied for its potential in creating bioconjugates and drug candidates. Boronic acids are particularly interesting because they can form reversible covalent bonds with diols, a property that is exploited in enzyme inhibition and diagnostic imaging. The oxane-2-amido moiety further refines these interactions by modulating electronic and steric effects, allowing for precise tuning of biological activity.

One of the most compelling applications of 3-(oxane-2-amido)phenylboronic acid is in the realm of carbohydrate chemistry. Boronic acids are known to act as synthetic analogs of sugars, enabling the design of glycosidase inhibitors. These inhibitors are crucial in treating diseases associated with glycosylation disorders, such as diabetes and certain types of cancer. The incorporation of the oxane-2-amido group enhances the binding affinity and selectivity of these inhibitors, making them more effective in targeting specific biological pathways.

Recent research has also highlighted the utility of 3-(oxane-2-amido)phenylboronic acid in materials science. Its ability to form stable complexes with metal ions has led to its use in developing metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in catalysis, gas storage, and separation technologies. The oxane-2-amido group plays a critical role in stabilizing these complexes by providing additional coordination sites and influencing the overall structure-property relationships.

The synthesis of 3-(oxane-2-amido)phenylboronic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies are commonly employed to construct the desired molecular framework.

In conclusion, 3-(oxane-2-amido)phenylboronic acid (CAS No. 2246477-65-4) is a versatile compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical development, carbohydrate chemistry, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow even further, driving innovation and discovery in the chemical biology sector.

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